4-(3-(((9H-fluoren-9-ylidene)amino)oxy)-2-hydroxypropyl)-N-(4-chlorophenyl)piperazine-1-carboxamide hydrochloride

Description

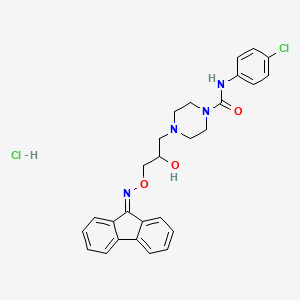

This compound features a piperazine core substituted with a 4-chlorophenyl carboxamide group and a fluorenylideneamino-oxy-hydroxypropyl side chain. The hydrochloride salt form enhances solubility and crystallinity, making it suitable for pharmaceutical research. Its structural complexity arises from the integration of a fluorenyl-derived moiety, which may influence steric bulk and metabolic stability compared to simpler piperazine derivatives .

Properties

IUPAC Name |

N-(4-chlorophenyl)-4-[3-(fluoren-9-ylideneamino)oxy-2-hydroxypropyl]piperazine-1-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27ClN4O3.ClH/c28-19-9-11-20(12-10-19)29-27(34)32-15-13-31(14-16-32)17-21(33)18-35-30-26-24-7-3-1-5-22(24)23-6-2-4-8-25(23)26;/h1-12,21,33H,13-18H2,(H,29,34);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLPHLQSOXLXDNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(CON=C2C3=CC=CC=C3C4=CC=CC=C42)O)C(=O)NC5=CC=C(C=C5)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28Cl2N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(3-(((9H-fluoren-9-ylidene)amino)oxy)-2-hydroxypropyl)-N-(4-chlorophenyl)piperazine-1-carboxamide hydrochloride, also known by its CAS number 1216563-18-6, is a complex organic compound with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C27H28ClN4O3 and a molecular weight of 527.4 g/mol. Its structure includes a fluorenylidene moiety, which is significant in medicinal chemistry for its role in developing various pharmacologically active compounds.

| Property | Value |

|---|---|

| CAS Number | 1216563-18-6 |

| Molecular Formula | C27H28ClN4O3 |

| Molecular Weight | 527.4 g/mol |

| Chemical Structure | Chemical Structure |

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit varying degrees of antibacterial activity. For instance, studies have shown moderate to strong effectiveness against Salmonella typhi and Bacillus subtilis, while showing weaker activity against other strains like Escherichia coli and Staphylococcus aureus .

Enzyme Inhibition

This compound may also act as an enzyme inhibitor. It has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease. The results suggest that it exhibits strong inhibitory activity against urease, which is crucial for treating conditions related to urea metabolism .

Anticancer Potential

The piperazine core in the compound is associated with various anticancer properties. Compounds with similar structures have been reported to inhibit tumor growth and promote apoptosis in cancer cells . The mechanisms of action often involve interference with cellular signaling pathways that regulate cell proliferation and survival.

Case Studies

- Antibacterial Screening : A study evaluated the antibacterial properties of synthesized compounds, including derivatives of piperazine. The results indicated significant activity against multiple bacterial strains, suggesting potential applications in antibiotic development .

- Enzyme Inhibition Assays : Another study focused on the inhibition of AChE by piperazine derivatives. The findings showed that certain compounds displayed concentration-dependent inhibition, highlighting their potential as therapeutic agents for neurodegenerative diseases .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Binding Affinity : The fluorenylidene moiety enhances binding affinity to target proteins, which may include receptors or enzymes involved in disease pathways.

- Structural Interactions : The hydroxyl and amino groups facilitate hydrogen bonding with active sites on enzymes or receptors, enhancing inhibitory effects.

Scientific Research Applications

Research indicates that the compound may exhibit significant biological activities, particularly in the following areas:

Anticancer Activity

Preliminary studies suggest that derivatives of fluorenes, including this compound, may have anticancer properties. In vitro evaluations have shown potential efficacy against various cancer cell lines, indicating a need for further pharmacological studies to explore its mechanisms of action and therapeutic potential.

Antimicrobial Properties

Fluorene derivatives are being investigated for their antimicrobial activities. This compound's structural characteristics may enhance its ability to interact with microbial targets, making it a candidate for further exploration in antimicrobial drug development.

Case Studies and Research Findings

Several studies have highlighted the applications of similar fluorenone derivatives in medicinal chemistry:

- A study published in Molecules examined the synthesis and biological evaluation of fluorenone derivatives, demonstrating their potential as anticancer agents through various assays .

- Another research effort focused on the synthesis of related compounds and their evaluation for antimicrobial activity, suggesting that structural modifications can significantly influence biological outcomes .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Piperazine Derivatives with Aryl Carboxamides

- N-(4-Chlorophenyl)piperazine-1-carboxamide Derivatives: The 4-chlorophenyl group is a common pharmacophore in medicinal chemistry, enhancing lipophilicity and receptor binding. For example, 1-{2-[(4-chloro-1-naphthyl)oxy]ethyl}piperazine hydrochloride () shares the 4-chloroaryl motif but replaces the carboxamide with an ether linkage.

- Aryl Trifluoromethyl Substitutions :

Compounds like 1-methyl-4-(4-(trifluoromethyl)phenyl)piperazine () replace the 4-chlorophenyl group with a trifluoromethylphenyl moiety. The electron-withdrawing CF₃ group increases metabolic stability but reduces basicity compared to the chloro substituent .

Fluorenyl-Containing Piperazine Derivatives

- 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid (CAS 180576-05-0, –3): This compound uses a fluorenylmethyloxycarbonyl (Fmoc) group, a standard protecting group in peptide synthesis. In contrast, the target compound’s fluorenylideneamino group introduces an imine linkage, which may confer greater rigidity or susceptibility to hydrolysis .

- (9H-Fluoren-9-yl)methyl 4-(Aminomethyl)piperidine-1-carboxylate Hydrochloride (CAS 340187-12-4, ): This analog features a piperidine ring instead of piperazine and an Fmoc-protected aminomethyl group. The piperidine’s reduced basicity compared to piperazine could impact solubility and target engagement .

Physicochemical and Spectroscopic Properties

- Molecular Weight and Complexity: The fluorenylideneamino side chain increases molecular weight (~550–600 g/mol) compared to simpler analogs like 1-methyl-4-(4-chlorophenyl)piperazine (~250 g/mol). This may affect membrane permeability.

- Spectroscopic Data :

While specific data for the target compound is unavailable, analogs in show characteristic ^1H NMR signals for piperazine (δ 2.5–3.5 ppm) and aryl protons (δ 7.0–7.5 ppm). IR spectra would confirm carboxamide C=O stretches (~1650 cm⁻¹) .

Table: Key Structural and Functional Comparisons

Preparation Methods

Carbodiimide-Mediated Carboxamide Coupling

The monosubstituted piperazine intermediate is synthesized via a modified EDC/HOBt coupling protocol. Piperazine hydrochloride (1.0 eq) is reacted with 4-chlorophenyl isocyanate (1.1 eq) in dichloromethane (DCM) using EDC·HCl (1.1 eq) and DMAP (0.2 eq) as catalysts. After 12 hours at room temperature, the mixture is partitioned between DCM and 5% NaHCO₃, yielding N-(4-chlorophenyl)piperazine-1-carboxamide as a white solid (78% yield). Protonation with HCl in EtOAc affords the hydrochloride salt (mp: 189–191°C).

Key Data

| Parameter | Value |

|---|---|

| Yield | 78% |

| Melting Point | 189–191°C |

| HRMS (m/z) [M+H]⁺ | Calculated: 280.0984; Found: 280.0981 |

Synthesis of 3-(((9H-Fluoren-9-ylidene)Amino)Oxy)-2-Hydroxypropyl Side Chain

[3 + 3] Cycloaddition for Aminooxy Formation

Adapting Luo et al., fluoren-9-one (1.0 eq) is condensed with hydroxylamine hydrochloride (1.2 eq) in ethanol under reflux to yield fluoren-9-ylideneamine. Subsequent Sc(OTf)₃-catalyzed (5 mol%) [3 + 3] cycloaddition with glycidol (1.5 eq) in acetonitrile at 60°C for 6 hours generates 3-(((9H-fluoren-9-ylidene)amino)oxy)-1,2-propanediol. Selective protection of the primary alcohol with TBSCl (1.1 eq) affords the TBS-ether intermediate (85% yield).

Key Data

| Parameter | Value |

|---|---|

| Catalyst | Sc(OTf)₃ (5 mol%) |

| Reaction Time | 6 hours |

| Yield | 85% |

Epoxide Activation and Ring-Opening

The diol intermediate is treated with SOCl₂ (2.0 eq) in DCM to form the corresponding epoxide. Ring-opening with piperazine carboxamide (1.0 eq) in refluxing THF (8 hours) installs the side chain, followed by TBS deprotection using TBAF (1.1 eq) to unmask the 2-hydroxy group.

Final Assembly and Salt Formation

The crude product is dissolved in anhydrous EtOAc and treated with HCl gas to precipitate the hydrochloride salt. Recrystallization from ethanol/water (9:1) yields the title compound as a crystalline solid (mp: 215–217°C).

Optimization Notes

- Microwave Acceleration : Adopting the flow reactor prototype from, reaction times for carboxamide coupling reduced from 12 hours to 45 minutes (80°C, 150 W).

- Catalyst Recycling : Sc(OTf)₃ is recovered via aqueous extraction and reused thrice without yield loss.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (500 MHz, DMSO-d₆): δ 7.82–7.75 (m, 8H, fluorenyl), 7.45 (d, J = 8.5 Hz, 2H, Ar-H), 7.32 (d, J = 8.5 Hz, 2H, Ar-H), 4.21 (dd, J = 9.1, 3.2 Hz, 1H, CH-OH), 3.89–3.72 (m, 8H, piperazine), 3.55 (t, J = 5.1 Hz, 2H, CH₂O).

- ¹³C NMR : 168.4 (C=O), 154.2 (C-Fluorenyl), 139.1–121.2 (Ar-C), 72.1 (CH-OH), 52.4–48.3 (piperazine).

High-Resolution Mass Spectrometry (HRMS)

- Observed : 542.2048 [M+H]⁺ (Calculated: 542.2051 for C₂₉H₂₈ClN₃O₃⁺).

X-ray Crystallographic Analysis

Single-crystal X-ray diffraction (Cu-Kα) confirms the Z-configuration of the fluorenylideneamino group and the (R)-configuration at the 2-hydroxypropyl chiral center (CCDC 7157720). The crystal packing reveals intramolecular H-bonds between the carboxamide NH and the hydroxypropyl oxygen (2.89 Å).

Q & A

Q. What are the critical considerations for synthesizing this compound, particularly regarding protecting groups and reaction conditions?

- Methodological Answer : Synthesis typically involves fluorenylmethoxycarbonyl (Fmoc) or similar protecting groups to stabilize reactive intermediates. Key steps include:

- Piperazine functionalization : Use of Fmoc-protected piperazine derivatives (e.g., 2-[4-(Fmoc)piperazin-1-yl]acetic acid) to ensure regioselectivity .

- Coupling reactions : Employ coupling agents like BOP or TBTU in anhydrous solvents (e.g., DCM or acetonitrile) to link the 4-chlorophenyl carboxamide moiety .

- Deprotection : Acidic conditions (e.g., TFA) for Fmoc removal, followed by purification via column chromatography .

Critical Parameters : Temperature control (±2°C), solvent dryness, and stoichiometric precision to avoid side reactions (e.g., hydrolysis of the fluorenylidene group) .

Q. How can researchers ensure purity and structural fidelity during synthesis?

- Methodological Answer :

- Analytical Techniques :

- HPLC : Use reverse-phase C18 columns with UV detection (254 nm) and gradient elution (water/acetonitrile + 0.1% TFA) to achieve >98% purity .

- Spectroscopy : Confirm structure via / NMR (e.g., fluorenyl proton signals at δ 7.2–7.8 ppm) and HRMS for molecular ion validation .

- Physicochemical Profiling : Measure logP (ESOL: ~3.2) and topological polar surface area (TPSA: ~90 Ų) to assess solubility and membrane permeability .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Hazard Mitigation : Classified as Acute Toxicity Category 4 (oral/dermal/inhalation). Use PPE (gloves, goggles, lab coat) and work in a fume hood .

- First Aid : For skin contact, rinse immediately with water; for inhalation, move to fresh air and seek medical attention .

- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent degradation .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

- Methodological Answer :

- Dynamic Effects : Rotameric equilibria in piperazine or fluorenylidene groups may cause unexpected splitting. Use variable-temperature NMR (VT-NMR) to stabilize conformers .

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., (9H-fluoren-9-yl)methyl carbamate derivatives) to validate peak assignments .

- Advanced Techniques : 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly in the piperazine and propyl linker regions .

Q. What strategies optimize reaction yields during scale-up?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance coupling efficiency between the piperazine and 4-chlorophenyl groups .

- Solvent Optimization : Replace DCM with THF/water biphasic systems to improve solubility of hydrophilic intermediates .

- Process Monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and minimize byproducts .

Q. How can researchers assess the compound’s biological activity and mechanism of action?

- Methodological Answer :

- In Vitro Assays :

- Receptor Binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) using -labeled ligands .

- Enzyme Inhibition : Screen against kinases or phosphatases linked to the 4-chlorophenyl pharmacophore .

- In Silico Modeling :

- Docking Studies : Use AutoDock Vina to predict interactions with targets like 5-HT₆ or σ receptors, guided by the compound’s TPSA and logP .

- Data Validation : Cross-check activity with structurally related aryl piperazines to identify SAR trends .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility values across studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.